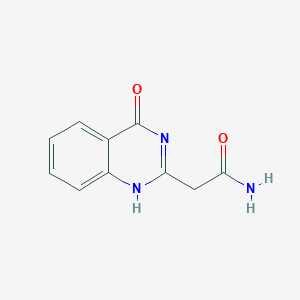

2-(4-oxo-1H-quinazolin-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-oxo-1H-quinazolin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-8(14)5-9-12-7-4-2-1-3-6(7)10(15)13-9/h1-4H,5H2,(H2,11,14)(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGWEIMMQZUCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Quinazolinone Core

The quinazolinone scaffold is typically synthesized via cyclocondensation of anthranilic acid with acylating agents. For example, anthranilic acid reacts with benzoyl chloride in dichloromethane (DCM) containing triethylamine (TEA) to form 2-phenylbenzoxazin-4-one. Subsequent treatment with hydrazine hydrate in ethanol yields 3-amino-2-phenylquinazolin-4(3H)-one, a key intermediate.

Reaction Conditions:

Acetamide Functionalization

Chloroacetyl chloride is employed to introduce the acetamide moiety. For instance, 3-aminoquinazolin-4(3H)-one reacts with chloroacetyl chloride (1.1 equiv) in DCM/TEA at 25–30°C, forming 2-chloro-N-(4-oxoquinazolin-3(4H)-yl)acetamide. Nucleophilic displacement of chloride with amines (e.g., ammonia, methylamine) in acetone/K2CO3 completes the synthesis.

Optimization Note: Microwave irradiation (150°C, 20 min) enhances reaction rates, improving yields to 42–68%.

Multicomponent Coupling Strategies

Copper-Catalyzed Annulation

Copper(II) chloride mediates the coupling of 2-aminobenzamide, aldehydes, and acetamide precursors. A representative procedure combines 2-aminobenzamide (10 mmol), 3-formylphenoxyacetamide (17.07 g), and CuCl2·2H2O (25.06 g) in ethanol at 80–85°C, yielding 2-(3-(4-oxoquinazolin-2-yl)phenoxy)-N-isopropylacetamide (21 g, 65%).

Key Advantages:

Transition Metal-Free Approaches

Ytterbium triflate (Yb(OTf)3) catalyzes the cyclization of 2-aminobenzamides with aldehydes in ethanol at 80°C. This method achieves 70–85% yields for 2-arylquinazolin-4(1H)-ones, which are further acylated with chloroacetyl chloride.

Post-Functionalization of Preformed Quinazolinones

Direct Acylation

3-Aminoquinazolin-4(3H)-one derivatives react with chloroacetyl chloride (1.1 equiv) in DCM/TEA, followed by amidation with aqueous NH3. For example, 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide treated with NH4OH in acetone/K2CO3 affords the target compound in 55% yield.

Characterization Data:

Reductive Amination

Quinazolinone-thiol intermediates (e.g., 2-mercaptoquinazolin-4(1H)-one) undergo alkylation with bromoacetamide derivatives. A 2023 protocol uses K2CO3 in DMF to couple 2-mercaptoquinazolinone with N-(4-bromo-2-fluorophenyl)-2-bromoacetamide, achieving 71% yield.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Key Methods

Yield Optimization Challenges

-

Byproduct Formation: Over-acylation occurs with excess chloroacetyl chloride, necessitating stoichiometric control.

-

Solvent Impact: Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.

Industrial-Scale Considerations

Purification Techniques

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Moiety

The α-carbon of the acetamide group participates in nucleophilic substitution reactions, enabling functional group diversification.

Example reaction :

3-Amino-2-phenylquinazolin-4(3H)-one reacts with chloroacetyl chloride in dry dioxane with triethylamine to form 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide. This intermediate subsequently reacts with secondary amines (e.g., morpholine, piperidine) to yield 2-(substituted amino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides .

Key data :

| Amine Reactant | Product Yield (%) | Reaction Time (hr) |

|---|---|---|

| Morpholine | 54 | 6 |

| Piperidine | 64 | 8 |

| Dimethylamine | 72 | 4 |

Conditions: Ethanol, reflux, catalytic triethylamine .

Cyclization Reactions

The quinazolinone core facilitates intramolecular cyclization under acidic or basic conditions.

Example :

2-[(4-Oxo-1H-quinazolin-2-yl)sulfanyl]acetamide derivatives undergo cyclization with hydrazine hydrate to form pyrazolo[3,4-d]quinazolinone hybrids, enhancing antimicrobial activity .

Mechanism :

-

Nucleophilic attack by hydrazine at the carbonyl group.

-

Dehydration to form a fused pyrazole ring.

Yield: 68–85% (methanol, reflux, 12 hr) .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable aryl/heteroaryl functionalization at the quinazolinone C-2 position.

Suzuki–Miyaura Coupling :

2-Bromo-N-(4-oxoquinazolin-3(4H)-yl)acetamide reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis to afford biaryl derivatives .

Conditions :

Oxidation of Sulfanyl Groups

The sulfanyl (-S-) linker in 2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide oxidizes to sulfonyl (-SO₂-) or sulfinyl (-SO-) groups under controlled conditions.

Experimental protocol :

-

Oxidizing agent : H₂O₂ (30%) in acetic acid

-

Product : 2-[(4-Oxo-1H-quinazolin-2-yl)sulfonyl]acetamide

-

Yield : 89% (RT, 4 hr).

Click Chemistry for Triazole Formation

Alkynyl derivatives of 2-(4-oxoquinazolin-2-yl)acetamide undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked hybrids.

Case study :

2-(Prop-2-yn-1-ylthio)-N-(4-oxoquinazolin-3(4H)-yl)acetamide reacts with benzyl azide to form a 1,2,3-triazole conjugate .

Conditions :

Enzyme-Targeted Modifications

Structural analogs exhibit tailored reactivity for inhibiting bacterial quorum sensing (e.g., PqsR in Pseudomonas aeruginosa):

| Derivative | IC₅₀ (μM) | Key Interaction |

|---|---|---|

| 6b (triazole) | 12.4 | H-bond with GLN194, π-sulfur with PHE221 |

| 1j (methoxy) | 18.9 | Hydrophobic packing with LEU207 |

Source: Docking studies and bioactivity assays .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs via:

-

Cleavage of the acetamide side chain (220–300°C).

Solvolysis in Acidic/Base Media

The acetamide bond hydrolyzes under extreme pH:

| Condition | Hydrolysis Product | Half-Life |

|---|---|---|

| 1M HCl (reflux) | 2-(4-Oxo-1H-quinazolin-2-yl)acetic acid | 45 min |

| 1M NaOH (reflux) | Quinazolinone sodium salt | 30 min |

Implication: Stability considerations for drug formulation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

Quinazolinone derivatives, including 2-(4-oxo-1H-quinazolin-2-yl)acetamide, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and prostate cancers. A study demonstrated that quinazolinone-based compounds exhibited significant cytotoxicity against cancer cell lines, with mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation .

2. Antimicrobial Activity

The antimicrobial potential of 2-(4-oxo-1H-quinazolin-2-yl)acetamide has also been explored. Various derivatives have shown promising results against bacterial strains, including resistant strains of Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

3. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of quinazolinone derivatives. In a study focusing on analgesic activities, certain compounds demonstrated significant anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that 2-(4-oxo-1H-quinazolin-2-yl)acetamide could serve as a lead compound for developing new anti-inflammatory agents with reduced side effects .

1. Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, such as α-glucosidase and acetylcholinesterase (AChE). These activities are particularly relevant in the context of diabetes management and neuroprotection. For instance, a recent study reported that derivatives of quinazolinone exhibited potent α-glucosidase inhibitory activity, suggesting their potential use in treating type 2 diabetes .

2. Antioxidant Properties

Antioxidant activity is another significant application of 2-(4-oxo-1H-quinazolin-2-yl)acetamide. Compounds derived from this scaffold have shown the ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing treatments for diseases associated with oxidative damage, including neurodegenerative disorders .

Case Studies

Comparison with Similar Compounds

Phthalazinone-Based Acetamides (CNS-11 and CNS-11g)

Structures :

- CNS-11: N-mesityl-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide

- CNS-11g : 2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,6-dimethylphenyl)acetamide

Comparison :

Key Findings :

- CNS-11/CNS-11g exhibit superior oral bioavailability and CNS penetration due to fewer rotatable bonds and hydrogen-bond donors .

- The quinazolinone analog may offer broader anti-inflammatory applications but lower blood-brain barrier permeability.

Thiazole/Thiazolidinone-Functionalized Acetamides

Examples :

Comparison :

| Property | 2-(4-Oxo-1H-quinazolin-2-yl)acetamide | Thiazole Derivatives |

|---|---|---|

| Sulfur Incorporation | Absent | Present (thiazole/thiol) |

| Solubility | Moderate | Enhanced (polar S atoms) |

| Target Specificity | Anti-inflammatory | Antimicrobial, kinase inhibition |

Key Findings :

Triazinoquinazoline Acetamides

Example: 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides ()

Comparison :

| Property | 2-(4-Oxo-1H-quinazolin-2-yl)acetamide | Triazinoquinazoline Derivatives |

|---|---|---|

| Molecular Weight | ~230 g/mol | ~400–500 g/mol |

| Structural Complexity | Low | High (additional triazine ring) |

| Bioactivity | Anti-inflammatory | Anticancer, antiviral |

Key Findings :

- Triazinoquinazoline derivatives show higher molecular weight and complexity, favoring DNA intercalation and topoisomerase inhibition .

- Simpler quinazolinone acetamides are more suitable for CNS applications due to lower steric hindrance.

Anti-Inflammatory Quinazolinone Acetamides

Example: 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide ()

Comparison :

Key Findings :

- Alkylamino substitutions enhance anti-inflammatory efficacy by improving target affinity (e.g., COX-2 inhibition) .

- The parent compound serves as a versatile scaffold for further derivatization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-oxo-1H-quinazolin-2-yl)acetamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves constructing the quinazolinone core followed by functionalization. For example, the quinazolinone moiety can be synthesized via cyclization of anthranilic acid derivatives with urea or via condensation of 2-aminobenzamide with chloroacetyl chloride. Subsequent acetamide introduction may use nucleophilic substitution with bromoacetamide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Reaction conditions like solvent polarity, temperature, and catalyst presence (e.g., p-toluenesulfonic acid) critically affect regioselectivity and yield .

- Key Considerations : Monitor intermediates via TLC/HPLC and optimize stoichiometry to minimize by-products like over-alkylated derivatives.

Q. How is the structural characterization of 2-(4-oxo-1H-quinazolin-2-yl)acetamide performed?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : - and -NMR to confirm proton environments and carbonyl resonances (e.g., quinazolinone C=O at ~165 ppm).

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Hydrogen-bonding patterns, as analyzed via graph set notation (e.g., motifs), reveal packing interactions critical for stability .

- Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns.

Q. What preliminary biological activities are associated with this compound?

- Methodology : Screen for bioactivity using in vitro assays:

- Anticancer : MTT assays on cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Mechanistic insights : Molecular docking (AutoDock Vina) to predict binding to targets like topoisomerase II or kinase domains .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodology :

- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodent models. Low in vivo efficacy may stem from poor absorption or rapid metabolism.

- Metabolite identification : Use hepatic microsomes to identify phase I/II metabolites. Structural modifications (e.g., methyl groups to block oxidation) can enhance stability.

- Model relevance : Validate in vitro targets (e.g., enzyme inhibition) against transgenic animal models to confirm mechanistic relevance .

Q. What strategies optimize the compound’s selectivity for cancer cells over healthy cells?

- Methodology :

- Structure-activity relationship (SAR) studies : Synthesize analogs with substituents at the quinazolinone C-2 or acetamide positions. Test against cancer vs. normal cell lines (e.g., HEK293).

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) activated by tumor-specific enzymes (e.g., MMP-9).

- Targeted delivery : Conjugate with ligands (e.g., folate) to exploit receptor overexpression in cancer cells .

Q. How do hydrogen-bonding interactions influence the compound’s crystallographic packing and solubility?

- Methodology :

- Graph set analysis : Classify hydrogen bonds (e.g., N–H···O=C) using Etter’s rules to identify motifs like chains or rings. These interactions dictate crystal lattice energy and solubility.

- Solubility enhancement : Co-crystallize with co-formers (e.g., succinic acid) to disrupt tight packing. Calculate Hansen solubility parameters to select optimal solvents .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodology :

- Molecular dynamics (MD) simulations : Simulate binding to proteins (e.g., EGFR kinase) using GROMACS. Analyze binding free energy (MM-PBSA) and residence time.

- QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity across datasets .

Data Analysis & Experimental Design

Q. How should researchers address low reproducibility in synthetic yields?

- Troubleshooting :

- Parameter control : Strictly regulate moisture (use anhydrous solvents), temperature (jacketed reactors), and stirring speed.

- By-product analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust reaction time/steps.

- Scale-up challenges : Conduct DoE (Design of Experiments) to identify critical variables (e.g., reagent addition rate) .

Q. What techniques validate the compound’s stability under physiological conditions?

- Methodology :

- Forced degradation studies : Expose to pH variations (1.2–7.4), heat (40°C), and light (ICH Q1B). Monitor degradation via HPLC-UV.

- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound remaining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.